2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
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Description
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound is a heterocyclic compound, which are often used in drug discovery due to their ability to bind to various biological targets. They can interact with enzymes, receptors, and other proteins to exert their effects .
Mode of Action
Heterocyclic compounds can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor binding, or interfering with signal transduction .
Biochemical Pathways
The specific pathways affected would depend on the compound’s target. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and affect the cells’ metabolic processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Factors such as its size, polarity, and stability can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The cellular and molecular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. For example, if it inhibits an enzyme involved in cell growth, it could potentially have anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-10-15(20-17(24-10)11-4-2-5-12(19)8-11)9-25-18-21-14-7-3-6-13(14)16(23)22-18/h2,4-5,8H,3,6-7,9H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSOBNDWLMJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(CCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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